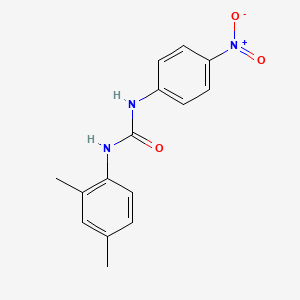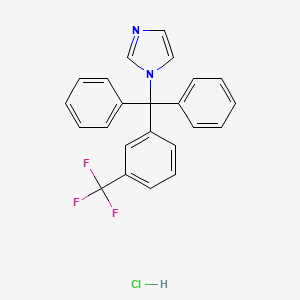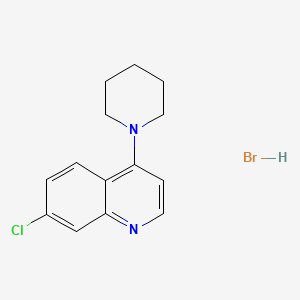
S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate: is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.355 g/mol . This compound is part of the thiocarbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 2,5-dimethoxyaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include or .
Substitution: Products depend on the nucleophile used, resulting in various substituted thiocarbamates.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential use in drug development , particularly as an enzyme inhibitor or receptor modulator .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings , where it acts as a stabilizer or additive .
Mecanismo De Acción
The mechanism of action of S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate involves its interaction with specific enzymes or receptors in biological systems. The compound can inhibit enzyme activity by binding to the active site or allosteric site , thereby preventing substrate binding and subsequent catalysis . In receptor modulation, the compound can act as an agonist or antagonist , altering the receptor’s conformation and affecting signal transduction pathways .
Comparación Con Compuestos Similares
- S-(4-Hydroxyphenyl) N-(3-(methylthio)phenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2,5-difluorophenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
Comparison: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity . The presence of hydroxy and methoxy groups can enhance its solubility and interaction with biological targets compared to other similar compounds .
Propiedades
Número CAS |
63746-97-4 |
|---|---|
Fórmula molecular |
C15H15NO4S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
S-(4-hydroxyphenyl) N-(2,5-dimethoxyphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO4S/c1-19-11-5-8-14(20-2)13(9-11)16-15(18)21-12-6-3-10(17)4-7-12/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
VZDYYUOWEDENIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)SC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




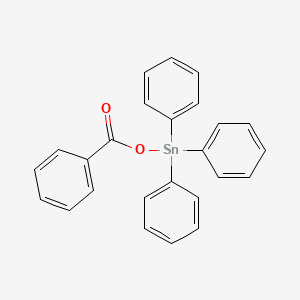
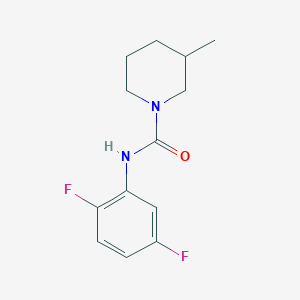
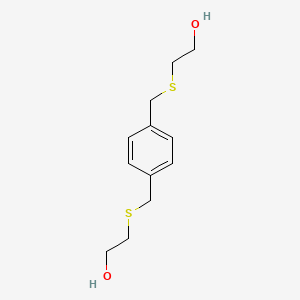
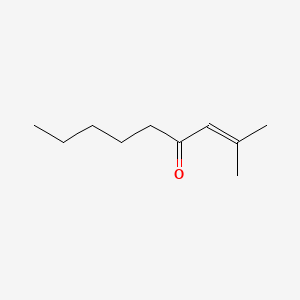
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)



